Dimethenamid-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethenamid-d3 is a deuterium-labeled analog of dimethenamid, a preemergence herbicide used to control annual grasses and broadleaf weeds in various crops. The compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which allows for its use in environmental and biological studies to track the behavior of dimethenamid .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of dimethenamid-d3 involves several steps:

First Contact Reaction: A compound with a specific structure reacts with (2S)-1-hydroxypropyl-2-amine in the presence of an acid to form an intermediate compound.

Second Contact Reaction: The intermediate compound undergoes a reaction with a methyl etherification reagent in the presence of a base to form another intermediate.

Third Contact Reaction: The final step involves reacting the intermediate with chloroacetyl chloride in the presence of a base to yield dimethenamid.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, high yield, and simple operation, making it suitable for industrial applications .

化学反应分析

Types of Reactions

Dimethenamid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

科学研究应用

Herbicide Behavior Studies

Dimethenamid-d3 is extensively utilized in herbicide research to understand absorption, distribution, metabolism, and excretion in biological systems. This deuterated form allows for precise tracking of the compound in complex matrices, aiding in the development of safer and more effective herbicides.

Key Findings:

- Absorption Studies: Research indicates that this compound can be effectively used to trace the pathways of herbicides within plant systems, providing insights into their efficacy and potential environmental impacts.

- Metabolism Research: The compound assists in understanding how herbicides are metabolized by plants and soil microorganisms, which is crucial for assessing their persistence and degradation rates.

Environmental Monitoring

This compound serves as a standard in environmental studies to monitor pesticide levels in various ecosystems. Its unique isotopic signature allows for differentiation between the compound and its metabolites or other similar substances.

Case Study:

A study conducted on pesticide exposure among residents near agricultural fields utilized this compound as an internal standard to measure environmental concentrations accurately. The findings highlighted the importance of assessing human exposure risks associated with pesticide application .

Pharmacokinetic Studies

In pharmacokinetic research, this compound is employed to investigate the behavior of herbicides within biological systems. Its deuterated nature provides a reliable method for tracing chemical pathways without interference from naturally occurring compounds.

Research Insights:

- Studies have shown that using this compound can enhance the accuracy of pharmacokinetic models by providing clear data on how herbicides are absorbed and eliminated by organisms.

- This application is particularly relevant for developing guidelines for safe herbicide use and understanding their long-term effects on health and the environment.

Data Tables

| Crop Type | Application Rate (g/ha) | Method of Application |

|---|---|---|

| Winter Oilseed Rape | 0.864 - 0.216 | Spraying |

| Corn | 100 - 400 | Soil application |

| Soybean | 66.5 - 500 | Foliar application |

作用机制

Dimethenamid-d3 exerts its herbicidal effects by inhibiting the synthesis of very long chain fatty acids in plants. This inhibition disrupts cell membrane formation, leading to the death of susceptible weeds. The molecular targets include enzymes involved in fatty acid elongation pathways .

相似化合物的比较

Similar Compounds

Dimethenamid: The non-labeled version of dimethenamid-d3, used for similar herbicidal purposes.

Acetochlor: Another chloroacetamide herbicide with a similar mode of action.

Metolachlor: A related herbicide with comparable applications and mechanisms.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in environmental and biological studies. This isotopic substitution provides a distinct advantage in research applications, making it a valuable tool for scientists .

生物活性

Dimethenamid-d3 is a deuterated form of dimethenamid, a herbicide belonging to the chloroacetamide class. This compound is primarily utilized for its efficacy in controlling annual grasses and certain broadleaf weeds in various crops. Understanding the biological activity of this compound involves examining its mode of action, toxicological effects, and ecological impact.

This compound, with the CAS number 1246816-31-8, functions by inhibiting the elongation of very long-chain fatty acids (VLCFAs) in plants. This inhibition is crucial because VLCFAs play a significant role in cellular membrane integrity and growth regulation. The mechanism involves targeting specific enzymes within the VLCFA elongase complex, which are essential for fatty acid biosynthesis. The disruption of this process leads to phytotoxicity, characterized by stunted growth and eventual plant death .

Acute and Chronic Toxicity

The toxicological assessment of this compound reveals varying effects on different organisms:

- Mammals : this compound exhibits low acute toxicity in mammals, with an LD50 value of approximately 2,400 mg/kg body weight. Chronic exposure studies indicate no significant reproductive or developmental toxicity at doses up to 500 mg/kg-diet .

- Aquatic Organisms : The compound is moderately toxic to freshwater fish and invertebrates, with chronic studies showing reduced larval growth in species such as rainbow trout at concentrations as low as 0.24 mg/L . Moreover, it is highly toxic to aquatic vascular plants, with an EC50 value of 0.0089 mg/L for duckweed .

- Terrestrial Wildlife : this compound has been found to be practically non-toxic to birds and honeybees, with dietary LC50 values exceeding 5,620 mg/kg for upland game birds .

Study on Zebrafish Embryos

A significant study investigated the effects of dimethenamid on zebrafish embryos, highlighting its potential to induce oxidative stress and apoptosis. The research demonstrated that exposure led to morphological defects in cardiovascular structures due to altered mRNA expression related to heart development . This finding underscores the compound's potential teratogenic effects in aquatic environments.

Herbicide Efficacy in Crop Management

Research conducted in Germany and the Russian Federation evaluated dimethenamid's effectiveness in sugar beet cultivation. The studies reported successful weed control without significant crop loss, indicating that when used appropriately, dimethenamid can enhance agricultural productivity while managing weed resistance .

Ecotoxicological Considerations

This compound poses risks to non-target species and ecosystems. Data gaps identified in ecotoxicological assessments highlight concerns regarding long-term impacts on large herbivorous mammals and aquatic organisms. The European Food Safety Authority (EFSA) has recommended further studies to evaluate these risks comprehensively .

Summary Table: Biological Activity Overview

| Parameter | Value/Description |

|---|---|

| Chemical Class | Chloroacetamide |

| CAS Number | 1246816-31-8 |

| Mode of Action | Inhibition of VLCFA elongation |

| Acute Toxicity (LD50) | ~2,400 mg/kg (mammals) |

| Chronic Toxicity (NOAEC) | 500 mg/kg-diet (reproductive toxicity) |

| Aquatic Toxicity (EC50) | 0.0089 mg/L (duckweed) |

| Bird Toxicity (LC50) | >5,620 mg/kg (upland game birds) |

| Key Findings | Induces oxidative stress; effective in weed control |

属性

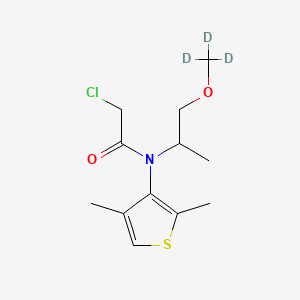

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。